1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine
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Description
1-octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:0 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and tetracosanoyl respectively. It derives from an octadecanoic acid and a tetracosanoic acid.
Scientific Research Applications
Ion Channel Interaction
1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine has been researched for its potential interactions with plasma membrane ion channels. A study by Potier et al. (2011) explored the interaction of a similar ether-linked phospholipid with ion channels, hypothesizing a modulation of their function, which could be relevant to understanding the broader applications of such phospholipids in cellular biology (Potier et al., 2011).
Lipid Membrane Interaction
Huang et al. (2013) utilized a label-free sensing platform to detect interactions between small molecules and lipid bilayers, including those containing similar phosphocholines. This study contributes to understanding how these phosphocholines interact with lipid membranes, which is crucial for drug development and analysis (Huang et al., 2013).
High-Temperature Behavior
Changi et al. (2012) examined the behavior of a related phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), in high-temperature water. This study's insights into the hydrolysis and reaction products of DOPC at elevated temperatures can provide a foundation for understanding the stability and decomposition pathways of similar phosphocholines under extreme conditions (Changi et al., 2012).
Membrane Biophysics
Investigations into the effects of analogs of ether phospholipids on model membranes can shed light on the biophysical properties influenced by this compound. A study by Torrecillas et al. (2006) examined these effects, revealing insights into the molecular mechanisms that could be relevant to similar phospholipids (Torrecillas et al., 2006).
Phase Behavior in Aqueous Media
The phase behavior of bolaamphiphilic phosphocholines in aqueous media has been studied by Meglio et al. (2000). These studies are fundamental for understanding how this compound might behave in similar environments, which is crucial for applications in nanotechnology and material science (Meglio et al., 2000).
Structural Characterization in Nanoparticles
Schmiele et al. (2016) conducted structural characterization of lipid nanoparticles using a similar phospholipid, which provides insights into the potential use of this compound in the formulation of lipid-based nanoparticles for drug delivery or other applications (Schmiele et al., 2016).
pH-Dependent Aggregation Properties
Scarzello et al. (2006) investigated the pH-dependent aggregation properties of mixtures of sugar-based gemini surfactants with phospholipids, including similar phosphocholines. Understanding these properties is crucial for the development of novel drug-delivery systems and biomedical applications (Scarzello et al., 2006).
Properties
Molecular Formula |
C50H100NO8P |
---|---|
Molecular Weight |
874.3 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 |
InChI Key |
JAGKNQMHXVLJKL-QSCHNALKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
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